Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate
Description
Tert-butyl 2-((tetrahydro-2H-pyran-4-yl)sulfonyl)acetate is a specialized organic compound featuring a sulfonyl group linked to a tetrahydro-2H-pyran-4-yl moiety and an acetate ester protected by a tert-butyl group. This structure combines steric protection (via the tert-butyl group) with the electron-withdrawing sulfonyl functionality, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The tert-butyl group enhances stability and solubility in nonpolar solvents, while the sulfonyl group may participate in hydrogen bonding or act as a directing group in reactions.
Properties
Molecular Formula |
C11H20O5S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl 2-(oxan-4-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H20O5S/c1-11(2,3)16-10(12)8-17(13,14)9-4-6-15-7-5-9/h9H,4-8H2,1-3H3 |
InChI Key |
FPAOYHGHJVLAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate typically involves the reaction of tert-butyl acetate with tetrahydro-2H-pyran-4-sulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electrophile in substitution reactions, while the ester group can undergo hydrolysis or reduction. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
Key Observations:
- Sulfonyl vs. Amino Groups: The sulfonyl group in the target compound increases acidity at the α-hydrogen compared to the amino analog (CAS 1543387-05-8), facilitating deprotonation in base-catalyzed reactions .
- Tetrazolyl Sulfonyl Analogs : The tetrazolyl-containing analog (CAS 380460-37-7) has a higher molecular weight (452.53 vs. ~292.36) and likely exhibits stronger intermolecular interactions (e.g., π-stacking) due to the aromatic tetrazolyl ring .
- Ester Variations : Ethyl esters (e.g., CAS 894789-82-3) lack the steric hindrance of tert-butyl groups, enabling faster hydrolysis but reduced stability .
Physicochemical Properties
- Solubility : The tert-butyl group in the target compound improves lipid solubility compared to ethyl or methyl esters, as seen in analogs like ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 1903-23-7) .
- Thermal Stability: Sulfonyl-containing compounds generally exhibit higher thermal stability than amino or hydrazine derivatives (e.g., tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, CAS 693287-79-5) due to strong S=O bonds .
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